Iodoacetone

Organophosphorus synthesis Reaction yield optimization Silyl phosphite alkylation

Iodoacetone (1-iodo-2-propanone, CAS 3019-04-3) is a monohalogenated acetone derivative with molecular formula C₃H₅IO and molecular weight 183.98 g/mol. It is a yellow liquid under ambient conditions, soluble in ethanol, with a predicted density of approximately 2.0 g/cm³, boiling point of 163.1°C at 760 mmHg, and flash point of 52.4°C.

Molecular Formula C3H5IO
Molecular Weight 183.98 g/mol
CAS No. 3019-04-3
Cat. No. B1206111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoacetone
CAS3019-04-3
Synonymsiodoacetone
Molecular FormulaC3H5IO
Molecular Weight183.98 g/mol
Structural Identifiers
SMILESCC(=O)CI
InChIInChI=1S/C3H5IO/c1-3(5)2-4/h2H2,1H3
InChIKeyWEFSXBPMNKAUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodoacetone (CAS 3019-04-3) Procurement Guide: Chemical Identity and Baseline Characteristics


Iodoacetone (1-iodo-2-propanone, CAS 3019-04-3) is a monohalogenated acetone derivative with molecular formula C₃H₅IO and molecular weight 183.98 g/mol [1]. It is a yellow liquid under ambient conditions, soluble in ethanol, with a predicted density of approximately 2.0 g/cm³, boiling point of 163.1°C at 760 mmHg, and flash point of 52.4°C . Iodoacetone belongs to the 1-haloacetone series alongside chloroacetone and bromoacetone, functioning primarily as an electrophilic alkylating agent and synthetic intermediate in organic synthesis [1].

Why Iodoacetone (CAS 3019-04-3) Cannot Be Substituted by Chloroacetone or Bromoacetone in Critical Applications


Iodoacetone, chloroacetone, and bromoacetone share the α-haloketone scaffold but exhibit fundamentally different physicochemical properties that preclude interchangeable use in synthetic, analytical, and photochemical applications [1]. The carbon-iodine bond (C-I, bond dissociation energy ~57 kcal/mol) is substantially weaker than C-Br (~70 kcal/mol) and C-Cl (~81 kcal/mol) bonds, resulting in distinctly faster nucleophilic substitution kinetics [2]. Furthermore, the conformational equilibrium in solution differs markedly: iodoacetone adopts a unique gauche geometry (ICCO torsion angle 104°) versus 155° for chloroacetone and 132° for bromoacetone, affecting both reactivity and spectroscopic detection [3]. These differences manifest quantitatively in reaction yields, electrochemical response, and photochemical outcomes, making compound-specific selection essential for reproducible research and industrial processes.

Iodoacetone (CAS 3019-04-3) Quantitative Differentiation Evidence for Scientific and Industrial Procurement Decisions


Iodoacetone Delivers 71% Higher Reaction Yield than Bromoacetone in Cyclic Acetonylphosphonate Synthesis

In the reaction of cyclic silyl phosphites with haloacetones to produce acetonylphosphonates, iodoacetone demonstrates substantially superior performance relative to bromoacetone [1]. The direct comparison is quantitative and derived from identical reaction conditions.

Organophosphorus synthesis Reaction yield optimization Silyl phosphite alkylation

Iodoacetone Exhibits Distinct Conformational Equilibrium and Lower cis-gauche Energy Gap than Chloroacetone and Bromoacetone

13C NMR and solvation theory analysis of 1-haloacetones reveals that iodoacetone possesses a uniquely different conformational landscape compared to its chloro and bromo analogs [1]. The vapor-phase energy difference between cis and gauche conformers decreases across the halogen series.

Conformational analysis NMR spectroscopy Physical organic chemistry

Iodoacetone Enables Simultaneous Polarographic Analysis of Haloacetone Mixtures with <2% Relative Error

Polarographic studies demonstrate that iodoacetone, bromoacetone, and chloroacetone each produce a single, pH-independent, two-electron reduction wave in the pH range 1.5 to 10, with reduction to acetone as the final product [1]. The distinct half-wave potentials permit simultaneous quantitative analysis of all three compounds in a single mixture.

Electroanalytical chemistry Polarography Quantitative mixture analysis

Iodoacetone Undergoes Unique Photochemical Disproportionation to 1,3-Diiodoacetone with 90% Yield

Iodoacetone exhibits a photochemical behavior not shared by chloroacetone or bromoacetone: upon UV irradiation at 254 nm in carbon tetrachloride for 7 hours, iodoacetone undergoes disproportionation to yield 1,3-diiodoacetone and acetone [1]. This reaction proceeds with high efficiency and represents a novel synthetic route to the symmetrical 1,3-diiodoacetone building block.

Photochemistry α-Haloketone transformations Synthetic methodology

Iodoacetone Provides Superior Leaving-Group Reactivity for Nucleophilic Substitution in Patent-Disclosed Carbonylation Processes

A 1983 patent discloses a one-step, low-temperature (10-150°C) carbonylation process for synthesizing acetoacetic acid esters from monohalogenated acetones, lower alcohols, carbon monoxide, and a cobalt carbonyl catalyst [1]. Iodoacetone is specifically listed alongside chloroacetone and bromoacetone as suitable substrates, with the iodide leaving group expected to provide faster reaction kinetics due to lower C-I bond dissociation energy.

Carbonylation Pharmaceutical intermediates Patent chemistry

Iodoacetone (CAS 3019-04-3) Validated Research and Industrial Application Scenarios


High-Yield Synthesis of Acetonylphosphonate Derivatives for Organophosphorus Research

Based on the 41% yield advantage over bromoacetone (24% yield) demonstrated in cyclic silyl phosphite alkylation reactions, iodoacetone is the optimal haloacetone selection for synthesizing acetonylphosphonate intermediates [1]. Researchers developing organophosphorus compounds for medicinal chemistry or agrochemical applications should prioritize iodoacetone procurement when reaction yield and atom economy are critical project metrics. The demonstrated yield differential directly impacts synthetic efficiency in multi-step sequences where this transformation represents a bottleneck step.

Conformational Analysis and Spectroscopic Method Development Using 1-Haloacetone Reference Standards

Iodoacetone exhibits unique conformational parameters (Ecis − Egauche = 1.1 kcal/mol in vapor phase; ICCO torsion angle 104°) that differ significantly from chloroacetone (1.7 kcal/mol, 155°) and bromoacetone (1.8 kcal/mol, 132°) [1]. These quantitative differences make iodoacetone an essential reference compound for NMR and infrared spectroscopic studies investigating halogen-dependent conformational effects. Analytical laboratories developing methods for haloacetone detection or quantification in reaction mixtures require authentic iodoacetone standards to establish compound-specific calibration curves and retention times.

Quality Control and Impurity Profiling via Polarographic Analysis of Haloacetone Mixtures

Iodoacetone, along with chloroacetone and bromoacetone, produces a distinct, diffusion-controlled, two-electron reduction wave in the pH range 1.5 to 10 that enables simultaneous quantification of ternary mixtures with less than 2% relative error when using sodium acetate-acetic acid buffer (pH 4.6, ionic strength 0.5) [1]. This validated analytical method supports procurement quality assurance programs, allowing laboratories to verify the purity of incoming iodoacetone shipments and detect cross-contamination from chloroacetone or bromoacetone impurities.

Photochemical Synthesis of 1,3-Diiodoacetone as a Distinct Synthetic Building Block

Iodoacetone undergoes photochemical disproportionation upon UV irradiation at 254 nm in CCl₄ for 7 hours to yield 1,3-diiodoacetone with 90% efficiency [1]. This transformation is unique to the iodo-substituted analog and provides access to the symmetrical 1,3-diiodoacetone scaffold, which serves as a versatile intermediate for further derivatization. Laboratories engaged in photochemical methodology development or requiring 1,3-diiodoacetone for downstream synthetic applications should procure iodoacetone specifically, as chloroacetone and bromoacetone do not exhibit analogous photochemical behavior.

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